Setipiprant - 866460-33-5

Setipiprant

Catalog Number: EVT-282998
CAS Number: 866460-33-5
Molecular Formula: C24H19FN2O3
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Setipiprant (chemical name: 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid) is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). [] CRTH2, also known as DP2, is a G-protein-coupled receptor that binds to prostaglandin D2 (PGD2), a key mediator in inflammatory disorders. [, , ] By antagonizing CRTH2, setipiprant inhibits the biological effects of PGD2, thereby offering a potential therapeutic approach for inflammatory diseases such as asthma and allergic rhinitis. [, , ]

Synthesis Analysis

Setipiprant's synthesis begins with a lead optimization program based on the CRTH2 antagonist 2-(2-benzoyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid. [] The optimization process focused on improving potency and oral bioavailability through structural modifications, primarily targeting the amide part of the molecule. [] The synthesis involves various chemical reactions and purifications to obtain the final compound with desired characteristics.

Molecular Structure Analysis

Setipiprant undergoes metabolic oxidation, primarily on its naphthyl group. [] This process leads to the formation of various metabolites, with the two major ones being M7 (2-(2-((trans)-3,4-dihydroxy-3,4-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid) and M9 (2-(2-((trans)-5,6-dihydroxy-5,6-dihydronaphthalene-1-carbonyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid). [] The metabolites are formed through a stereoselective process, resulting in enantiomeric mixtures. [] Additionally, research suggests the involvement of CYP2C9 enzyme in the formation of a dealkylated metabolite (M1). []

Mechanism of Action

Setipiprant exerts its action by selectively binding to CRTH2, preventing PGD2 from binding and activating the receptor. [, , ] This antagonism inhibits the downstream signaling cascade initiated by PGD2, ultimately reducing the recruitment and activation of inflammatory cells like eosinophils and basophils. [, , ] In the context of allergic inflammation, this blockade can potentially alleviate symptoms by reducing airway hyperresponsiveness and inflammatory mediator release. []

Physical and Chemical Properties Analysis

Setipiprant exhibits favorable pharmacokinetic properties, including rapid absorption, a biphasic elimination pattern with an elimination half-life of 10-18 hours, and achievement of steady-state concentrations within 2-3 days. [] Its physicochemical properties, such as lipophilicity and solubility, contribute to its oral bioavailability and distribution within the body. [] Additionally, the presence of food can influence its pharmacokinetic profile, leading to lower exposure. []

Applications
  • Investigate the therapeutic potential of CRTH2 antagonism in asthma: Several studies have evaluated the efficacy of setipiprant in reducing allergen-induced airway responses in asthmatic patients. [, ]
  • Explore its use in treating allergic rhinitis: Setipiprant's effects on nasal symptoms and inflammatory markers have been studied in patients with seasonal allergic rhinitis. []
  • Understand the role of PGD2/CRTH2 signaling in hair loss: A phase 2a trial investigated setipiprant's potential for promoting hair growth in men with androgenetic alopecia, based on the proposed role of PGD2 in hair follicle function. []
  • Assess potential drug interactions: Studies have investigated the pharmacokinetic interactions of setipiprant with other drugs, such as simvastatin. [, ]

2-(2-Benzoyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Compound 5)

Compound Description: This compound served as the initial lead compound in the discovery of setipiprant. It exhibits CRTH2 antagonist activity but with lower potency and oral bioavailability compared to setipiprant [].

Relevance: ACT-453859 shares the key 5-chloropyrimidin-2-amine moiety with setipiprant but incorporates it into a tetrahydrocarbazole ring system instead of the pyrido[4,3-b]indole core of setipiprant []. This structural modification highlights the importance of the chloropyrimidine group for CRTH2 antagonism and showcases how modifications to the core scaffold can significantly impact the overall drug profile.

(S)-2-(8-((5-Chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid (ACT-774312) (Compound (S)-72)

Compound Description: Emerging from the optimization efforts to address the safety concerns associated with ACT-453859, ACT-774312 represents a 4-azaindole derivative selected as a potential advancement over setipiprant [].

Relevance: ACT-774312 retains the crucial 5-chloropyrimidin-2-amine moiety and the acetic acid side chain found in both setipiprant and ACT-453859. The distinct element lies in its 4-azaindole core, modified from the tetrahydrocarbazole of ACT-453859. This structural alteration underscores the ongoing exploration of diverse core structures while retaining essential pharmacophoric elements for achieving potent and safe CRTH2 antagonism [].

(trans)-X,Y-Dihydroxy-X,Y-dihydronaphthoyl and X-Hydroxy-naphthoyl Analogues of Setipiprant

Compound Description: These compounds are metabolites of setipiprant identified in a clinical ADME study. The two major metabolites, M7 and M9, are (trans)-3,4-dihydroxy-3,4-dihydronaphthoyl and (trans)-5,6-dihydroxy-5,6-dihydronaphthoyl analogues, respectively, with enantiomeric excesses favoring (+)-(3S,4S)-M7 and (+)-(5S,6S)-M9 []. Minor metabolites M3 and M13 are 5-hydroxy-1-naphthoyl and 4-hydroxy-1-naphthoyl analogues, respectively [].

Relevance: These metabolites provide insight into the metabolic pathways of setipiprant, specifically the oxidation of the naphthoyl group. They also offer information on the regio- and enantioselectivity of these metabolic transformations. While not explicitly designed as CRTH2 antagonists, their existence and characterization are crucial for understanding the pharmacokinetic profile and potential drug-drug interactions of setipiprant [].

Dealkylated Metabolite (M1) of ACT-453859

Compound Description: This metabolite of ACT-453859, formed by dealkylation, exhibits a significant pharmacodynamic effect, contributing substantially to the overall activity of the parent compound [, ].

Relevance: The presence and activity of M1 highlight the impact of metabolic processes on the pharmacological profile of ACT-453859. Understanding M1's formation and disposition is essential for optimizing the dosing regimen of ACT-453859 and underscores the complex interplay between metabolism and pharmacodynamics in drug development [, ].

Properties

CAS Number

866460-33-5

Product Name

Setipiprant

IUPAC Name

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29)

InChI Key

IHAXLPDVOWLUOS-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54

Solubility

Soluble in DMSO, not in water

Synonyms

ACT-129968; ACT 129968; ACT129968; KYTH-105; KYTH105; KYTH 105; Setipiprant

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.